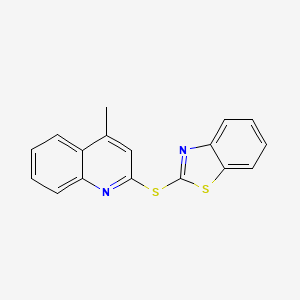![molecular formula C12H14O2 B5115552 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine](/img/structure/B5115552.png)
2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine (THID) is a complex organic molecule that has attracted the attention of researchers due to its unique chemical structure and potential applications in various fields. THID is a bicyclic compound that contains two fused rings and a dioxine group. This molecule has been synthesized using several methods, and its synthesis has been optimized to produce high yields and purity.
Wirkmechanismus
The mechanism of action of 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine is not fully understood, but it is believed to act on several molecular targets. In cancer cells, this compound has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce DNA damage and inhibit DNA repair mechanisms. This compound has also been shown to inhibit angiogenesis, a process that is essential for the growth and spread of tumors. In Alzheimer's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine, a neurotransmitter that is involved in learning and memory. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine. In medicinal chemistry, the development of new derivatives of this compound with improved pharmacological properties is an area of active research. In material science, the synthesis of new materials using this compound as a building block is an area of interest. In organic synthesis, the development of new methods for the synthesis of this compound and its derivatives is an area of active research. Additionally, the investigation of the mechanism of action of this compound and its derivatives is an area of interest, which may lead to the discovery of new molecular targets for the treatment of various diseases.
Synthesemethoden
2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine can be synthesized using several methods, including cyclization of substituted 2-phenylindan-1-ones, reduction of 2,3-dihydro-1H-inden-1-ones, and oxidative cyclization of 2-(2-phenylethyl)phenols. The most efficient method for the synthesis of this compound is the cyclization of substituted 2-phenylindan-1-ones using Lewis acid catalysts such as aluminum chloride or zinc chloride. This method yields this compound in high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a chiral ligand in asymmetric catalysis. In material science, this compound has been investigated for its potential use as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-13-7-10-6-9-4-2-3-5-11(9)12(10)14-8/h2-5,8,10,12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENHLSGTOXISDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2CC3=CC=CC=C3C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B5115477.png)
![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115503.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5115509.png)
![3-(4-fluorophenyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115515.png)
![2-chloro-4-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5115521.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5115528.png)
![1-(4-ethoxyphenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5115536.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5115542.png)

![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5115549.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B5115557.png)
![3-chloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5115564.png)


